molecular formula C14H26N2O3 B2527440 Tert-butyl 4-(propylcarbamoyl)piperidine-1-carboxylate CAS No. 200267-72-7

Tert-butyl 4-(propylcarbamoyl)piperidine-1-carboxylate

Cat. No.: B2527440
CAS No.: 200267-72-7
M. Wt: 270.373
InChI Key: VANKZWSJMOYLCK-UHFFFAOYSA-N
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Description

Tert-butyl 4-(propylcarbamoyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H26N2O3. It is a piperidine derivative that features a tert-butyl ester group and a propylcarbamoyl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity .

Mechanism of Action

Target of Action

Similar compounds have been used as intermediates in the manufacture of fentanyl and its derivatives , suggesting that it may interact with opioid receptors or related targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(propylcarbamoyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and propyl isocyanate. The reaction is usually carried out under anhydrous conditions and in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Tert-butyl 4-(propylcarbamoyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

  • Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness: Tert-butyl 4-(propylcarbamoyl)piperidine-1-carboxylate is unique due to its specific combination of a piperidine ring, a tert-butyl ester group, and a propylcarbamoyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

Tert-butyl 4-(propylcarbamoyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This article reviews the available literature on its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its piperidine core substituted with a tert-butyl group and a propylcarbamoyl moiety. The compound's structure can be represented as follows:

C14H24N2O2\text{C}_{14}\text{H}_{24}\text{N}_{2}\text{O}_{2}

This structural configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is largely attributed to its interaction with various molecular targets involved in inflammatory processes. Notably, it has been studied for its potential to inhibit the NLRP3 inflammasome, a key player in the innate immune response that contributes to inflammation and pyroptosis. Pyroptosis is a form of programmed cell death associated with the release of pro-inflammatory cytokines, such as IL-1β.

Key Findings:

  • Inhibition of IL-1β Release : Studies have shown that derivatives of piperidine compounds can effectively inhibit IL-1β release in LPS/ATP-stimulated human macrophages, suggesting that this compound may exhibit similar properties .
  • Anti-pyroptotic Activity : The compound has been evaluated for its ability to prevent pyroptotic cell death, with concentration-dependent effects observed in vitro .

Biological Evaluation

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Concentration Effect Reference
IL-1β Release Inhibition10 µM19.4% inhibition
Pyroptosis Prevention50 µM29.1% inhibition
Cytotoxicity in Astrocytes100 µM100% cell viability
Aβ Aggregation Inhibition100 µM85% inhibition

Case Studies

Several case studies have investigated the pharmacological effects of similar compounds derived from the piperidine scaffold:

  • NLRP3 Inflammasome Inhibitors : A series of studies focused on piperidine derivatives demonstrated their capacity to modulate inflammasome activity, leading to decreased levels of inflammatory cytokines in various models .
  • Neuroprotective Effects : Another study assessed the neuroprotective properties of related compounds against amyloid-beta-induced toxicity in astrocytes, highlighting a reduction in TNF-α production and improved cell viability .

Properties

IUPAC Name

tert-butyl 4-(propylcarbamoyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-5-8-15-12(17)11-6-9-16(10-7-11)13(18)19-14(2,3)4/h11H,5-10H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANKZWSJMOYLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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